molecular formula C8H15N5O B7800344 Ammiline CAS No. 33124-62-8

Ammiline

Cat. No.: B7800344
CAS No.: 33124-62-8
M. Wt: 197.24 g/mol
InChI Key: FUNDQXLDYFURSA-UHFFFAOYSA-N
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Description

Ammeline, also known as 4,6-diamino-2-hydroxy-1,3,5-triazine, is a triazine derivative. It is a hydrolysis product of melamine and is known for its weakly acidic properties. Ammeline is commonly found as a white powder and has a chemical formula of C3H5N5O .

Chemical Reactions Analysis

Ammeline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, potassium permanganate, and reducing agents like hydrogen gas. The major products formed from these reactions are ammelide, cyanuric acid, melem, and ammonia .

Scientific Research Applications

Ammeline has several scientific research applications:

    Chemistry: Ammeline is used as an intermediate in the synthesis of various triazine derivatives. It is also studied for its unique chemical properties and reactions.

    Biology: Ammeline is investigated for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential medicinal applications of ammeline and its derivatives.

    Industry: Ammeline is used in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of ammeline involves its interaction with various molecular targets and pathways. Ammeline can form hydrogen bonds with other molecules, influencing their structure and function. It can also undergo deamination reactions, leading to the formation of different products such as cyanuric acid . These interactions and reactions are crucial for its effects in various applications.

Properties

IUPAC Name

2-N-butan-2-yl-6-methoxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-5(2)10-7-11-6(9)12-8(13-7)14-3/h5H,4H2,1-3H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDQXLDYFURSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954746
Record name N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-62-8
Record name Ammiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMMILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77KXQ15M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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